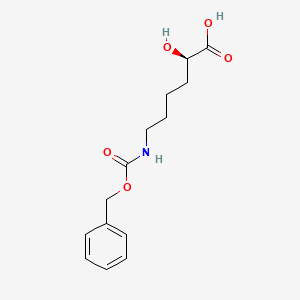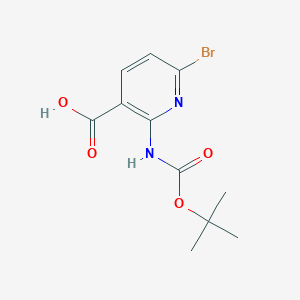
6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid is a chemical compound with the molecular formula C11H13BrN2O4 and a molecular weight of 317.14 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid typically involves the following steps:
Nitration: The starting material, 2-aminonicotinic acid, undergoes nitration to introduce a nitro group.
Bromination: The nitro compound is then brominated to introduce the bromine atom at the 6-position.
Reduction: The nitro group is reduced to an amino group.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to yield the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Substitution: Common reagents include organometallic compounds and palladium catalysts.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: The major product is 2-amino-6-bromonicotinic acid.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of complex molecules and materials.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((tert-Butoxycarbonyl)amino)nicotinic acid: Lacks the bromine atom at the 6-position.
6-Bromo-2-amino-nicotinic acid: Lacks the Boc protecting group.
Uniqueness
6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid is unique due to the presence of both the bromine atom and the Boc protecting group, which allows for selective reactions and modifications .
Eigenschaften
Molekularformel |
C11H13BrN2O4 |
|---|---|
Molekulargewicht |
317.14 g/mol |
IUPAC-Name |
6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-8-6(9(15)16)4-5-7(12)13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |
InChI-Schlüssel |
HYRCPWYMMZRDPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


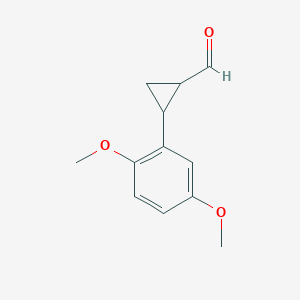
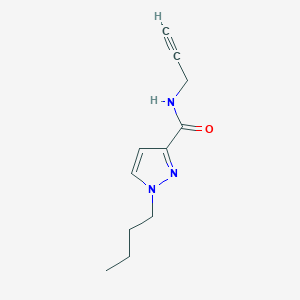
![(3',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13001066.png)
![Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13001076.png)
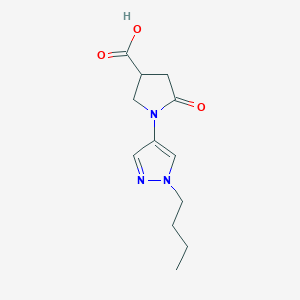
![2-Methyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13001097.png)
![2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13001098.png)
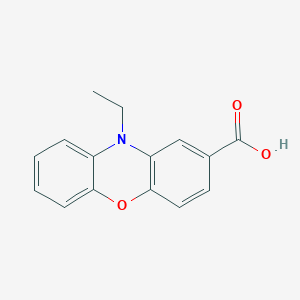

![Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate](/img/structure/B13001117.png)

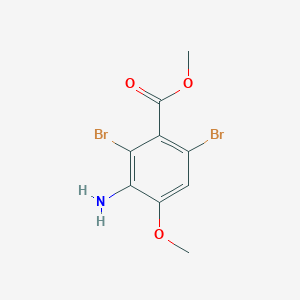
![6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13001133.png)
